Lithium(1+) ion 2-(trifluoromethyl)pyridine-3-sulfinate
CAS No.: 2172444-80-1
Cat. No.: VC4791449
Molecular Formula: C6H3F3LiNO2S
Molecular Weight: 217.09
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2172444-80-1 |
---|---|
Molecular Formula | C6H3F3LiNO2S |
Molecular Weight | 217.09 |
IUPAC Name | lithium;2-(trifluoromethyl)pyridine-3-sulfinate |
Standard InChI | InChI=1S/C6H4F3NO2S.Li/c7-6(8,9)5-4(13(11)12)2-1-3-10-5;/h1-3H,(H,11,12);/q;+1/p-1 |
Standard InChI Key | FJELAGMOQXIJOS-UHFFFAOYSA-M |
SMILES | [Li+].C1=CC(=C(N=C1)C(F)(F)F)S(=O)[O-] |
Introduction
Structural and Molecular Characteristics
The compound’s molecular formula is C₆H₃F₃LiNO₂S, with a molecular weight of 217.09 g/mol. Its IUPAC name, lithium;2-(trifluoromethyl)pyridine-3-sulfinate, reflects the substitution pattern on the pyridine ring. The trifluoromethyl group at position 2 enhances electrophilicity, while the sulfinate group at position 3 acts as a nucleophilic center, facilitating cross-coupling reactions. The lithium cation stabilizes the sulfinate anion, improving solubility in polar aprotic solvents such as tetrahydrofuran (THF) .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₃F₃LiNO₂S | |
Molecular Weight | 217.09 g/mol | |
IUPAC Name | lithium;2-(trifluoromethyl)pyridine-3-sulfinate | |
InChI Key | Computed as unique identifier |
Synthesis and Production Methods
Direct Synthesis via Sulfur Dioxide Adducts
A robust method involves the reaction of halogenated pyridine derivatives with sulfur dioxide 1-methylpyrrolidine adduct (TIMSO) and lithium reagents. For example, 5-bromo-2-methoxypyridine reacts with n-butyllithium in THF at −78°C, followed by TIMSO addition, yielding lithium 6-methoxypyridine-3-sulfinate in 94% yield . This method’s efficiency stems from the controlled lithiation step, which selectively substitutes the bromine atom with a sulfinate group.
Lithium-Mediated Hydrogen Abstraction
An alternative route, adapted from fluoropyridine synthesis, employs lithium reagents (e.g., LDA or n-BuLi) for hydrogen abstraction. In a patented process, 2-trifluoromethyl-3-fluoropyridine undergoes lithiation at −78°C, followed by carboxylation with dry CO₂ to form carboxylic acid derivatives . While this method targets carboxylates, analogous conditions could generate sulfinate salts by substituting CO₂ with sulfur dioxide.
Table 2: Comparison of Synthetic Methods
Method | Reagents | Yield | Key Advantage |
---|---|---|---|
TIMSO-mediated | n-BuLi, TIMSO, THF | 94% | High selectivity |
Lithiation-carboxylation | n-BuLi/KOtBu, CO₂ | 85%* | Scalability |
*Reported for analogous carboxylation; sulfinate yields may vary. |
Chemical Reactivity and Applications
Nucleophilic Coupling Reactions
The sulfinate group acts as a nucleophile in palladium-catalyzed cross-couplings with aryl halides. This reactivity is exploited to construct biaryl sulfones, which are pivotal in drug discovery. For instance, lithium pyridine sulfinates couple with 4-bromoanisole under Pd(OAc)₂ catalysis, forming sulfonated heterocycles with retained trifluoromethyl groups .
Electrophilic Functionalization
The trifluoromethyl group’s electron-withdrawing nature directs electrophilic substitution to the pyridine ring’s 4-position. Reactions with nitrating agents or halogen sources yield nitro- or halo-substituted derivatives, useful in agrochemical synthesis.
Industrial and Pharmaceutical Relevance
The compound serves as a precursor to 3-fluoro-2-trifluoromethyl isonicotinic acid, a key intermediate in antitubercular agents . Its stability under physiological conditions and ability to modulate enzyme activity make it a candidate for probing biological pathways. For example, sulfinate transfer reactions can inhibit cysteine proteases by forming stable thiosulfinate adducts.
Comparison with Structural Analogs
Positional Isomerism Effects
Compared to its 3-(trifluoromethyl)pyridine-2-sulfinate isomer, the 2-trifluoromethyl variant exhibits enhanced electrophilicity at the sulfinate group due to the meta-directing effect of the CF₃ group. This difference translates to higher reactivity in Suzuki-Miyaura couplings, as demonstrated by faster oxidative addition rates .
Table 3: Isomer Comparison
Property | 2-(CF₃)-3-Sulfinate | 3-(CF₃)-2-Sulfinate |
---|---|---|
Electrophilicity | High | Moderate |
Coupling Efficiency | 90% (Pd catalysis) | 75% (Pd catalysis) |
Future Directions
Ongoing research aims to expand its utility in photo-redox catalysis and asymmetric synthesis. Computational studies predicting sulfinate group’s nucleophilicity in different solvents could optimize reaction conditions, while bioactivity screenings may uncover antimicrobial applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume